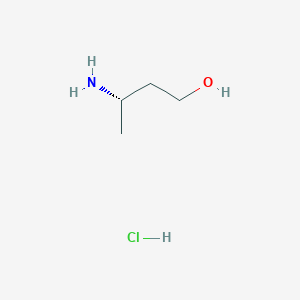
1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1376378-65-2 . It has a molecular weight of 216.67 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-methyl-3-nitrophenyl)ethanamine hydrochloride . The InChI code is 1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .科学的研究の応用
Synthesis and Derivative Formation
- Synthesis of Enriched Compounds : The preparation of enriched derivatives such as [18O]-2, [15N]-2, and [14C]-2 using the base-catalyzed rearrangement of ethanamine derivatives (Yilmaz & Shine, 1988).
- Formation of Heterocycles : A study detailed the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride to form oxime heterocycles (Abdel-Wahab et al., 2023).
Reaction Mechanisms and Kinetics
- Investigation of Reaction Mechanisms : Research on the base-catalyzed transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of amines to form 2-aminobenzo[b]thiophenes (Androsov et al., 2010).
- Kinetic Studies : Detailed kinetic investigation in the reactions of O-aryl S-aryl dithiocarbonates with secondary alicyclic amines (Castro et al., 2011).
Synthesis of Novel Compounds
- Development of New Compounds : Synthesis of novel 3-aryl-1-methylbenzo[f]quinolines and their conversion into amides with sulfonyl or chloroacetyl groups (Kozlov & Basalaeva, 2003).
- Creation of Complex Molecules : The formation of (Z)-2-(1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide, showcasing the versatility in molecular synthesis (Kariuki et al., 2022).
Medical and Biological Research
- Cytotoxic Activity Studies : Investigation of cytotoxic activity in novel 3-hydroxyquinolin-4(1H)-one derivatives against various cancer cell lines, demonstrating potential medical applications (Kadrić et al., 2014).
- Receptor Antagonist Synthesis : Synthesis of specific agonists of GABA and the GABAB receptor, indicating the compound's relevance in neurological research (Abbenante et al., 1994).
Safety and Hazards
作用機序
Mode of Action
The nitro group in the compound could potentially undergo reduction reactions in biological systems, leading to the formation of reactive intermediates .
Biochemical Pathways
They can also induce oxidative stress and interfere with cellular redox homeostasis .
Pharmacokinetics
The compound’s bioavailability would depend on these factors, as well as its physicochemical properties such as solubility and stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride . For example, the compound’s reactivity and stability could be affected by the pH of its environment, while its interaction with targets could be influenced by the presence of other competing or interacting molecules.
生化学分析
Biochemical Properties
1-(4-Methyl-3-nitrophenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of enantiopure chiral amines, which are valuable in pharmaceutical and fine chemical industries . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain transaminases, leading to changes in the levels of specific metabolites within cells . These changes can impact cellular metabolism and overall cell function, highlighting the compound’s potential in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit certain transaminases by binding to their active sites, thereby preventing the catalysis of amino group transfer reactions . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as transaminases, which play a key role in amino acid metabolism The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
特性
IUPAC Name |
1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPQFUQEUKGUPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
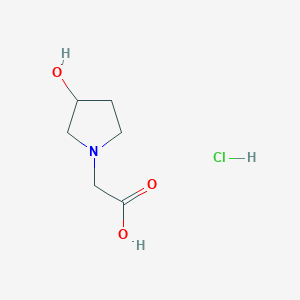
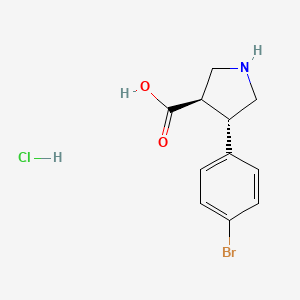
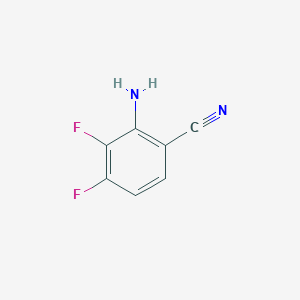
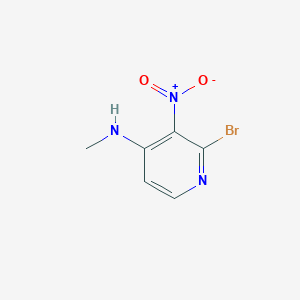
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)
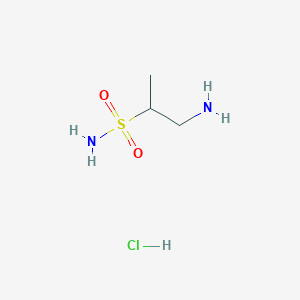
![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)

